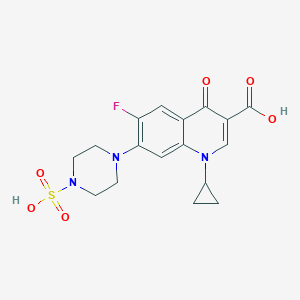

Sulfociprofloxacin

Vue d'ensemble

Description

Sulfociprofloxacin is a metabolite of the fluorinated quinolone antibacterial Ciprofloxacin . It is an organosulfonic acid that is ciprofloxacin carrying a sulfo group at position 4 of the piperazine ring .

Molecular Structure Analysis

Sulfociprofloxacin has a molecular formula of C17H18FN3O6S and a molecular weight of 413.43 . The InChI Key is SDLYZOYQWKDWJG-UHFFFAOYSA-N .

Applications De Recherche Scientifique

-

Electrochemically Activated Persulfate for Ciprofloxacin Abatement

- Scientific Field : Environmental Science & Technology

- Application Summary : This study investigates the roles of anodic and cathodic processes in electrochemically activated persulfate (EAP) and its viability for ciprofloxacin degradation in wastewater .

- Methods : The study used different electrolytes and electrochemical setups to understand sulfate radical formation at a boron-doped diamond (BDD) anode and persulfate activation at a graphite cathode .

- Results : Rapid ciprofloxacin transformation occurred via pseudo-first-order mechanisms with respect to ciprofloxacin in persulfate electrolyte, reaching 84% removal in 120 min using EAP .

-

Degradation of Ciprofloxacin in Aqueous Solution

- Scientific Field : Environmental Science and Pollution Research

- Application Summary : This research focuses on the degradation of ciprofloxacin in aqueous solution using biochar-supported sulfidized nanoscale zero-valent iron (S-nZVI/BC) to activate persulfate (PS) .

- Methods : The impacts of different influencing factors such as S/Fe molar ratios, BC/S-nZVI mass ratios, PS concentration, S-nZVI/BC dosage, CIP concentration, initial pH, coexisting anions, and humic acid on CIP degradation efficiency were explored by batch experiments .

- Results : Under the experimental conditions with 0.6 g/L S-nZVI/BC, 2 mmol/L PS, and 10 mg/L CIP, the degradation rate reached 97.45% after 90 min .

-

Design, Synthesis, and Antimicrobial Activity Evaluation of Ciprofloxacin—Indole Hybrids

- Scientific Field : Medicinal Chemistry

- Application Summary : This research focuses on the design, synthesis, and antimicrobial activity evaluation of ciprofloxacin-indole/acetophenone hybrids .

- Methods : A novel set of ciprofloxacin-indole/acetophenone hybrids was designed, synthesized, and structurally elucidated with the help of NMR and high-resolution mass spectrometry .

- Results : All the target compounds exhibited excellent inhibitory activity against the strains tested. Among them, the most active hybrid showed equal or higher activity than CIP .

-

Spectrophotometric Method for the Determination of Ciprofloxacin in Pure and Pharmaceutical Preparations

- Scientific Field : Analytical Chemistry

- Application Summary : This research focuses on the development and validation of a spectrophotometric method for the determination of ciprofloxacin in pure and pharmaceutical preparations .

- Methods : The method involves the formation of a colored charge-transfer complex that exhibits a maximum absorbance at 440 nm. This complex is generated by the reaction of the drug’s secondary amine with sodium nitroprusside (SNP) in an alkaline medium in the presence of hydroxylamine (NH2OH) .

- Results : The method offers a straightforward and sensitive approach for quantifying ciprofloxacin within a concentration range of 50.0–250.0 μg/mL .

-

Novel In Vivo Assessment of Antimicrobial Efficacy of Ciprofloxacin

- Scientific Field : Microbiology

- Application Summary : This research focuses on the in vivo assessment of the antimicrobial efficacy of ciprofloxacin .

- Methods : Rats were orally challenged with S. typhimurium and received different treatments including ciprofloxacin .

- Results : The results of this study provide valuable insights into the antimicrobial efficacy of ciprofloxacin .

Orientations Futures

Propriétés

IUPAC Name |

1-cyclopropyl-6-fluoro-4-oxo-7-(4-sulfopiperazin-1-yl)quinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18FN3O6S/c18-13-7-11-14(21(10-1-2-10)9-12(16(11)22)17(23)24)8-15(13)19-3-5-20(6-4-19)28(25,26)27/h7-10H,1-6H2,(H,23,24)(H,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDLYZOYQWKDWJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCN(CC4)S(=O)(=O)O)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18FN3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20146939 | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sulfociprofloxacin | |

CAS RN |

105093-21-8 | |

| Record name | Sulfociprofloxacin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105093218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfociprofloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20146939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SULFOCIPROFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7H561ZF07L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

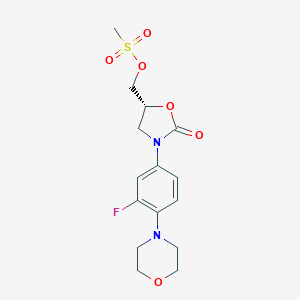

![N-[(2R)-3-[[3-Fluoro-4-(4-morpholinyl)phenyl]amino]-2-hydroxypropyl]acetamide](/img/structure/B193882.png)

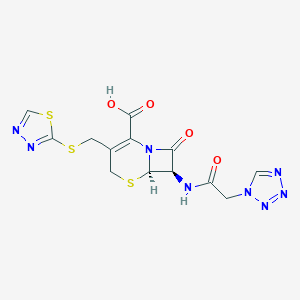

![(6R,7R)-7-amino-8-oxo-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B193894.png)

![benzhydryl (6R,7R)-3-methylsulfonyloxy-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B193919.png)